molecular formula C25H16BrN3O5 B11564965 1-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate

1-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate

Cat. No.: B11564965
M. Wt: 518.3 g/mol
InChI Key: ICBXOKZXZYARLR-JFLMPSFJSA-N
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Description

1-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

The synthesis of 1-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate typically involves multi-step organic reactions. The key steps include:

    Formation of the hydrazone: This involves the reaction of 3-bromobenzaldehyde with hydrazine to form the corresponding hydrazone.

    Condensation reaction: The hydrazone is then reacted with 2-formylnaphthalene under acidic conditions to form the naphthyl hydrazone derivative.

    Esterification: The final step involves the esterification of the naphthyl hydrazone derivative with 3-nitrobenzoic acid in the presence of a suitable catalyst.

Chemical Reactions Analysis

1-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated aromatic system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate include:

    1-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate: This compound differs by the position of the bromine atom on the phenyl ring.

    1-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.

    1-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-nitrobenzoate: This compound has the nitro group on the 4-position of the benzoate ring instead of the 3-position.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C25H16BrN3O5

Molecular Weight

518.3 g/mol

IUPAC Name

[1-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-nitrobenzoate

InChI

InChI=1S/C25H16BrN3O5/c26-19-8-3-6-17(13-19)24(30)28-27-15-22-21-10-2-1-5-16(21)11-12-23(22)34-25(31)18-7-4-9-20(14-18)29(32)33/h1-15H,(H,28,30)/b27-15+

InChI Key

ICBXOKZXZYARLR-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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